Estropipate (piperazine estrone sulfate) is a water-soluble estrogenic prodrug and a selective inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1). Structurally, it is the 1:1 piperazine salt of estrone-3-sulfate. In procurement and material selection, this specific salt form is prioritized over free estrone or unbuffered sodium estrone sulfate due to its quantified aqueous solubility, resistance to acid-catalyzed degradation, and highly specific pharmacological profile. It serves as a critical tool compound for in vitro drug-drug interaction (DDI) screening, specifically for dissecting OATP1B1-mediated hepatic uptake, and functions as a bioavailable estrogen reservoir for in vivo endocrine modeling [1].
Substituting estropipate with free estrone or unbuffered sodium estrone sulfate frequently leads to assay failure or formulation instability. Free estrone is practically insoluble in aqueous media, requiring organic solvents like DMSO that can cause cytotoxicity or precipitate out of solution in high-throughput cell assays. Furthermore, the unbuffered sulfate ester of estrone is highly susceptible to acid-catalyzed hydrolysis, especially in the presence of common excipients like lactose. The piperazine counterion in estropipate provides a localized alkaline microenvironment that stabilizes the sulfate ester, ensures uniform aqueous solubilization, and maintains consistent potency across both in vitro stock solutions and solid dosage formulations [1].
In cell-based high-throughput screening assays utilizing fluorescein-methotrexate (FMTX) or rosuvastatin as substrates, estropipate demonstrates profound selectivity for OATP1B1 over OATP1B3. Quantitative transport inhibition assays reveal that estropipate inhibits OATP1B1 with an IC50 of 0.06 µM, whereas its inhibition of OATP1B3 requires an IC50 of 19.3 µM. This represents a >320-fold selectivity window, distinguishing it from broad-spectrum inhibitors like rifampicin [1].
| Evidence Dimension | OATP Transporter Inhibition (IC50) |
| Target Compound Data | Estropipate (IC50 = 0.06 µM for OATP1B1) |
| Comparator Or Baseline | OATP1B3 (IC50 = 19.3 µM) |
| Quantified Difference | >320-fold greater selectivity for OATP1B1 over OATP1B3 |
| Conditions | Cell-based high-throughput assay using OATP-transfected CHO or HEK cells |
Allows researchers to selectively block OATP1B1 in primary hepatocytes to accurately delineate isoform-specific drug-drug interaction mechanisms.
Unbuffered estrone sulfate is chemically unstable in acidic environments and degrades when combined with standard pharmaceutical excipients such as lactose. Accelerated stability testing demonstrates that the 1:1 piperazine salt (estropipate) provides a localized alkaline environment that protects the sulfate ester from acid-catalyzed hydrolysis. This stabilization prevents the loss of active pharmaceutical ingredient (API) during wet granulation and long-term storage, outperforming unbuffered estrone sulfate [1].
| Evidence Dimension | API Degradation / Chemical Stability |
| Target Compound Data | Estropipate (stable in formulation with lactose/acidic media) |
| Comparator Or Baseline | Unbuffered estrone sulfate (rapid degradation) |
| Quantified Difference | Complete prevention of acid-catalyzed ester hydrolysis during processing |
| Conditions | Accelerated stability testing of solid dosage forms |
Ensures reproducible API potency and prevents costly batch failures during the manufacturing of solid dosage forms or long-term storage of stock solutions.
Free estrone is highly lipophilic and practically insoluble in water, necessitating the use of DMSO or ethanol for in vitro assay preparation. In contrast, estropipate is appreciably soluble in water due to its ionized sulfate-piperazine structure. This allows for the preparation of high-concentration aqueous stock solutions without the risk of solvent-induced cytotoxicity or compound precipitation upon dilution into physiological buffers [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Estropipate (Appreciably soluble in water) |
| Comparator Or Baseline | Estrone free base (Practically insoluble in water) |
| Quantified Difference | Elimination of organic solvent dependency for aqueous solubilization |
| Conditions | Preparation of in vitro assay media and granulating fluids |
Enables the formulation of homogeneous aqueous assay buffers, preventing erratic dosing and solvent artifacts in sensitive cell-based screens.
When administered orally, free estrogens are subject to rapid first-pass hepatic metabolism, resulting in a short terminal half-life. Estropipate bypasses this limitation by acting as a stable prodrug; the estrone sulfate moiety serves as a circulating reservoir that is slowly desulfated in vivo. Pharmacokinetic data indicates that orally administered estrogen sulfates are approximately twice as potent as their corresponding free estrogens in rodent models, providing a sustained exposure profile [1].
| Evidence Dimension | Oral Potency / Bioavailability |
| Target Compound Data | Estrogen sulfates (Sustained circulating reservoir) |
| Comparator Or Baseline | Free estrogens (Rapid first-pass clearance) |
| Quantified Difference | ~2-fold increase in oral estrogenic potency in rodent models |
| Conditions | In vivo pharmacokinetic and endocrine modeling |
Provides a more stable and physiologically accurate hormone exposure profile for in vivo efficacy and hormone replacement studies.
Due to its >320-fold selectivity for OATP1B1 over OATP1B3, estropipate is the standard tool compound for dissecting isoform-specific hepatic uptake. It is essential for drug discovery programs evaluating the transporter-mediated clearance of statins and other organic anions, ensuring accurate prediction of clinical drug-drug interactions[1].
Because estropipate is appreciably soluble in water, it is the preferred estrogenic precursor for sensitive cell-based assays where organic solvents like DMSO would cause cytotoxicity or alter membrane permeability. It ensures uniform dosing and eliminates precipitation artifacts [2].
The piperazine counterion provides a localized alkaline environment that protects the estrone sulfate ester from acid-catalyzed degradation. This makes estropipate the optimal choice for pharmaceutical R&D involving wet granulation processes or formulations containing lactose, where unbuffered estrone sulfate would degrade [3].
Irritant;Health Hazard;Environmental Hazard